2,2'-联噻吩-5-甲醛

概述

描述

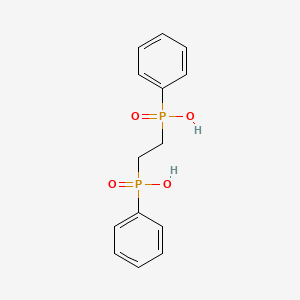

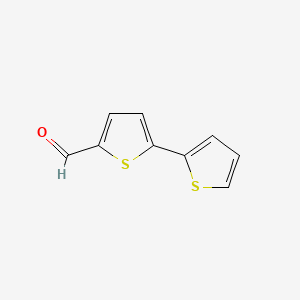

2,2’-Bithiophene-5-carboxaldehyde, also known as 2,2’-Bithiophene-5-carbaldehyde, is a chemical compound with the empirical formula C9H6OS2 . It is a yellow-brown to brown crystalline powder . This compound may be used in the synthesis of various other compounds, including boron dipyrromethene (BODIPY) oligothiophenes, (2,2’-bithiophene-5-carbaldehyde)-4-nitrophenylhydrazone (BT-NPH), bithiophene fulleropyrrolidine, and azomethine phthalic diimides .

Synthesis Analysis

2,2’-Bithiophene-5-carboxaldehyde can be synthesized through a multi-step reaction process . For instance, it can be used to produce BT-NPH via a reaction with 4-nitrophenylhydrazine . It can also be used to produce bithiophene fulleropyrrolidine via refluxing with sarcosine and fullerene .Molecular Structure Analysis

The molecular weight of 2,2’-Bithiophene-5-carboxaldehyde is 194.27 . Its molecular structure includes a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

As mentioned earlier, 2,2’-Bithiophene-5-carboxaldehyde can react with 4-nitrophenylhydrazine to produce BT-NPH . It can also undergo a reaction with sarcosine and fullerene to produce bithiophene fulleropyrrolidine .Physical And Chemical Properties Analysis

2,2’-Bithiophene-5-carboxaldehyde is a yellow-brown to brown crystalline powder . It has a melting point of 55-58 °C .科学研究应用

硼二吡咯甲烯 (BODIPY) 寡聚噻吩的合成

BODIPY 寡聚噻吩是通过多步反应过程合成的,该过程涉及2,2'-联噻吩-5-甲醛 。这些化合物以其优异的荧光特性而闻名,并被用于生物成像和传感器技术等各个领域。

(2,2'-联噻吩-5-甲醛)-4-硝基苯腙 (BT-NPH) 的制备

BT-NPH 是通过与 4-硝基苯腙反应合成的 。这种化合物在基于腙的有机半导体研究中具有重要意义,由于其可调节的电子特性,这些半导体是电子器件的潜在材料。

联噻吩富勒烯吡咯烷衍生物

2,2'-联噻吩-5-甲醛:用于合成联噻吩富勒烯吡咯烷,该合成方法是通过与肌氨酸和富勒烯回流制备的 。这些衍生物因其在有机光伏和纳米技术应用中的潜力而受到探索。

偶氮甲碱邻苯二甲酰亚胺

该化合物是与 N,N-双 (4-氨基-2,3,5,6-四甲基苯基) 萘-1,4,5,8-二甲酰亚胺 (DANDI) 在加热过程中反应生产偶氮甲碱邻苯二甲酰亚胺的前体 。这些二酰亚胺因其在高性能聚合物和有机电子学中的用途而受到研究。

发光聚合物

由2,2'-联噻吩-5-甲醛衍生的寡聚噻吩二羧酸用于合成发光聚合物 。这些聚合物在发光二极管 (LED) 和太阳能电池敏化剂中具有应用。

混合有机/无机发光材料

该化合物与氧化锌结合使用,制备混合有机/无机发光材料,包括用于制造 LED 的纳米材料 。

金属有机框架结构

2,2'-联噻吩-5-甲醛:衍生物与锰 (II) 和铜盐一起用于合成具有反铁磁特性的金属有机框架结构 。这些结构在磁学和材料科学领域具有重要意义。

有机半导体

该化合物用作制备有机半导体的构建块,该半导体在 LED 中具有应用 。这些半导体对于开发低成本、柔性电子器件至关重要。

安全和危害

This compound is classified as non-combustible solids . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Relevant Papers One relevant paper is “Thiophene- and bithiophene-based π-conjugated Schiff base oligomers” which discusses the synthesis of new π-conjugated Schiff base oligomers based on a binaphthalene core and containing thiophene or bithiophene units in their backbone .

作用机制

Target of Action

2,2’-Bithiophene-5-carbaldehyde is primarily used as a synthetic intermediate in organic chemistry

Mode of Action

The mode of action of 2,2’-Bithiophene-5-carbaldehyde is largely dependent on the specific chemical reactions it is involved in. For instance, it can be used in the synthesis of boron dipyrromethene (BODIPY) oligothiophenes, 4-nitrophenylhydrazone (BT-NPH) via reaction with 4-nitrophenylhydrazine, and bithiophene fulleropyrrolidine obtained via refluxing with sarcosine and fullerene . In these reactions, 2,2’-Bithiophene-5-carbaldehyde interacts with other reactants to form new chemical bonds, resulting in the formation of new compounds.

Biochemical Pathways

As a synthetic intermediate, 2,2’-Bithiophene-5-carbaldehyde is involved in various biochemical pathways depending on the specific reactions it is used in. For example, in the synthesis of BODIPY oligothiophenes, it may be involved in the formation of conjugated systems, which are important in many biological processes, including electron transport and light absorption .

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its size, polarity, and the presence of functional groups .

Result of Action

The result of the action of 2,2’-Bithiophene-5-carbaldehyde is the formation of new compounds through chemical reactions. These new compounds can have a wide range of properties and uses, depending on the specific reactions involved .

属性

IUPAC Name |

5-thiophen-2-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBWRAXKYXTOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191237 | |

| Record name | (2,2'-Bithiophene)-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3779-27-9 | |

| Record name | (2,2'-Bithiophene)-5-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2'-Bithiophene)-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bithiophene-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of 2,2'-bithiophene-5-carbaldehyde and how does it influence its properties?

A1: 2,2'-Bithiophene-5-carbaldehyde is comprised of two thiophene rings linked together with a carbaldehyde group attached to one of the rings. Structural analysis has revealed that the molecule predominantly adopts a cisoid conformation for the bithiophene rings []. This conformation, where the sulfur atoms in the thiophene rings are on the same side, can influence the molecule's electronic properties and its ability to interact with other molecules.

Q2: Has 2,2'-bithiophene-5-carbaldehyde been used in the development of advanced materials?

A2: Yes, derivatives of 2,2'-bithiophene-5-carbaldehyde have shown promise in developing materials with Aggregation-Induced Emission (AIE) properties []. For instance, incorporating 2,2'-bithiophene-5-carbaldehyde into structures like 5'-(4-(bis(4-methoxyphenyl)amino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde (TTO) leads to enhanced emission in aggregated states, making them suitable for applications such as Luminescent Solar Concentrators (LSCs) [].

Q3: Are there efficient synthetic routes available for 2,2'-bithiophene-5-carbaldehyde?

A3: Researchers have successfully synthesized 5'-Nitro-[2,2'-bithiophene]-5-carbaldehyde, a derivative of 2,2'-bithiophene-5-carbaldehyde, using a Pd-catalyzed Suzuki coupling reaction []. This method utilizes readily available starting materials like 5-nitro-2-bromothiophene and 5-formyl-2-thiopheneboronic acid and allows for optimization of reaction conditions for improved yield [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

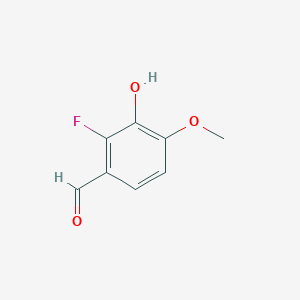

![4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B1330694.png)